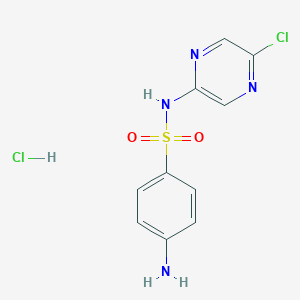

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

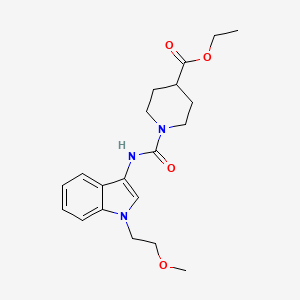

“4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N4O2S . It belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride”, often involves a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine . Another method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The InChI code for this compound is1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) . This indicates the presence of a benzene ring sulfonamide group linked to a pyrazine ring. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

- Researchers have investigated the antitubercular potential of this compound. For instance, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (a related analog) exhibited good antitubercular activity against Mycobacterium tuberculosis H37Rv .

- Single-crystal X-ray diffraction analysis revealed the crystal structure of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide . It crystallizes in an orthorhombic system with specific unit cell parameters .

- Literature suggests that pyrazine nuclei play roles in anti-mycobacterial, anti-malarial, anti-viral, and anti-cancer agents .

Antitubercular Activity

Crystallography and Structural Studies

Biological and Pharmacological Investigations

Pharmaceutical Synthesis

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The lipophilicity of a compound plays a significant role in its absorption, distribution, metabolism, and excretion (adme) properties . Therefore, the lipophilicity of this compound could influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest. This can induce apoptosis in cancer cells, providing a potential therapeutic effect . .

Action Environment

The action, efficacy, and stability of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions .

properties

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCMMIVQSIBOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)